

Theoretical and Computational Insights into 2-Nonanamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of **2-Nonanamine** (CAS No: 13205-58-8). While dedicated in-depth computational studies on **2-Nonanamine** are not extensively available in peer-reviewed literature, this document synthesizes available physicochemical data and outlines established theoretical frameworks and experimental protocols used for analogous aliphatic amines. This guide is intended to serve as a foundational resource for researchers initiating studies on **2-Nonanamine**, particularly in the fields of medicinal chemistry, materials science, and drug development. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams.

Physicochemical and Computed Properties of 2-Nonanamine

2-Nonanamine, a primary aliphatic amine, possesses a nine-carbon chain with an amino group at the second position. Its physicochemical properties are crucial for understanding its reactivity, bioavailability, and potential applications. The following tables summarize key experimental and computationally predicted data for **2-Nonanamine** and its enantiomers.

Table 1: General and Physicochemical Properties of **2-Nonanamine**

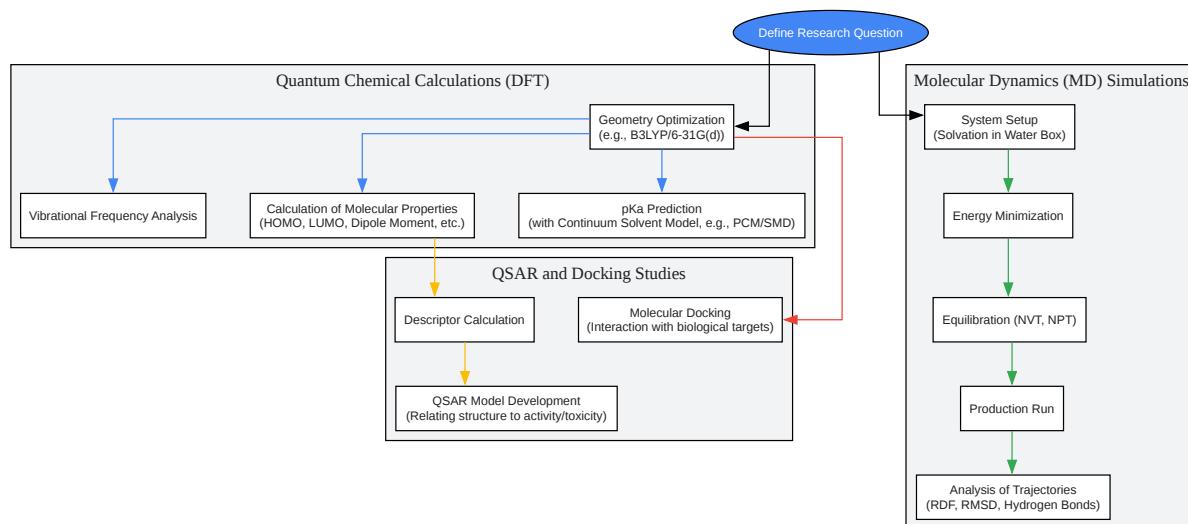
Property	Value	Source
Molecular Formula	C9H21N	--INVALID-LINK--[1]
Molecular Weight	143.27 g/mol	--INVALID-LINK--[2]
CAS Number	13205-58-8	--INVALID-LINK--[1]
Density	0.782 - 0.791 g/cm ³	--INVALID-LINK--[3], --INVALID-LINK--[1]
Boiling Point	191.018 °C at 760 mmHg	--INVALID-LINK--[1]
73 °C at 19 mmHg ((R)-isomer)	--INVALID-LINK--[3]	
Melting Point	< -20 °C ((R)-isomer)	--INVALID-LINK--[3]
Flash Point	69.839 - 71 °C	--INVALID-LINK--[1], --INVALID-LINK--[3]
Refractive Index	1.4271	--INVALID-LINK--[1]
Vapor Pressure	0.526 mmHg at 25°C	--INVALID-LINK--[1]
pKa (Predicted)	11.10 ± 0.35	--INVALID-LINK--[1]
Sensitivity	Air Sensitive	--INVALID-LINK--[1]

Table 2: Computationally Derived Molecular Properties of **2-Nonanamine**

Property	Value	Computational Method	Source
XLogP3	3.2	XLogP3 3.0	--INVALID-LINK--[2]
LogP	3.39440	N/A	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	1	Cactvs 3.4.8.18	--INVALID-LINK--[2]
Hydrogen Bond Acceptor Count	1	Cactvs 3.4.8.18	--INVALID-LINK--[2]
Rotatable Bond Count	6	Cactvs 3.4.8.18	--INVALID-LINK--[2]
Exact Mass	143.167399674 Da	PubChem 2.2	--INVALID-LINK--[2]
Topological Polar Surface Area	26 Å ²	Cactvs 3.4.8.18	--INVALID-LINK--[2]
Heavy Atom Count	10	PubChem	--INVALID-LINK--[2]
Complexity	61.7	Cactvs 3.4.8.18	--INVALID-LINK--[2]

Proposed Theoretical and Computational Workflow

A thorough computational investigation of **2-Nonanamine** can elucidate its electronic structure, reactivity, and potential biological interactions. The following workflow outlines a standard approach for such a study, leveraging quantum chemical calculations and molecular dynamics simulations.

[Click to download full resolution via product page](#)Proposed computational workflow for **2-Nonanamine**.

Experimental Protocols

The following sections detail standard experimental procedures for the characterization of **2-Nonanamine**.

Determination of pKa by Potentiometric Titration

This method is widely used for its accuracy in determining the dissociation constant of amines.

Methodology:

- Sample Preparation: A solution of **2-Nonanamine** of known concentration (e.g., 0.01 M) is prepared in deionized water or a suitable buffer with a defined ionic strength.
- Titration Setup: The sample solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is gradually added to the amine solution using a precision burette.
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The data can also be analyzed using Gran plots or by fitting to the Henderson-Hasselbalch equation to obtain a more precise pKa value.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules.

Methodology:

- Sample Preparation: A small amount of **2-Nonanamine** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A reference standard such as tetramethylsilane (TMS) may be added.
- ^1H NMR Spectroscopy:
 - A ^1H NMR spectrum is acquired.
 - Expected Signals:
 - The N-H protons of the primary amine will typically appear as a broad singlet between δ 0.5-5.0 ppm. The chemical shift is concentration-dependent and influenced by hydrogen bonding.

- The proton on the carbon bearing the amino group (C2-H) is expected to be a multiplet around δ 2.5-3.0 ppm.
- The protons of the methyl group at C1 will appear as a doublet.
- The methylene protons of the alkyl chain will appear as multiplets in the upfield region (δ 0.8-1.6 ppm).
- The terminal methyl group (C9) will appear as a triplet around δ 0.9 ppm.
- Confirmation: Addition of a few drops of D₂O will lead to the disappearance of the N-H signal due to proton-deuterium exchange, confirming the presence of the amine group.
- ¹³C NMR Spectroscopy:
 - A ¹³C NMR spectrum is acquired to determine the number of unique carbon environments.
 - Expected Signals: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitrogen (C2) will be shifted downfield compared to the other aliphatic carbons.
- 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, confirming the complete structure of **2-Nonanamine**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **2-Nonanamine**. Due to the polarity of amines, derivatization is often employed to improve chromatographic performance and reduce peak tailing.

Methodology:

- Sample Preparation and Derivatization:
 - An aliquot of the sample containing **2-Nonanamine** is taken.

- A derivatizing agent, such as isobutyl chloroformate or benzenesulfonyl chloride, is added under appropriate pH and temperature conditions. This converts the polar amine into a less polar, more volatile derivative.
- The derivative is then extracted into an organic solvent (e.g., toluene or hexane).
- GC-MS Analysis:
 - Injection: 1 μ L of the extracted derivative is injected into the GC-MS system in splitless mode.
 - Gas Chromatograph Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m) is typically used.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: An initial temperature of around 80°C, held for 1-2 minutes, followed by a ramp to a final temperature of 250-290°C.
 - Mass Spectrometer Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: A scan range of m/z 50-450 is monitored.
- Data Analysis:
 - The retention time of the derivatized **2-Nonanamine** peak is used for identification by comparison with a standard.
 - The mass spectrum of the peak is compared with a library of spectra (e.g., NIST) or the spectrum of a known standard to confirm the identity. The fragmentation pattern will be characteristic of the derivatized **2-Nonanamine**.
 - Quantification can be achieved by creating a calibration curve using standards of known concentrations.

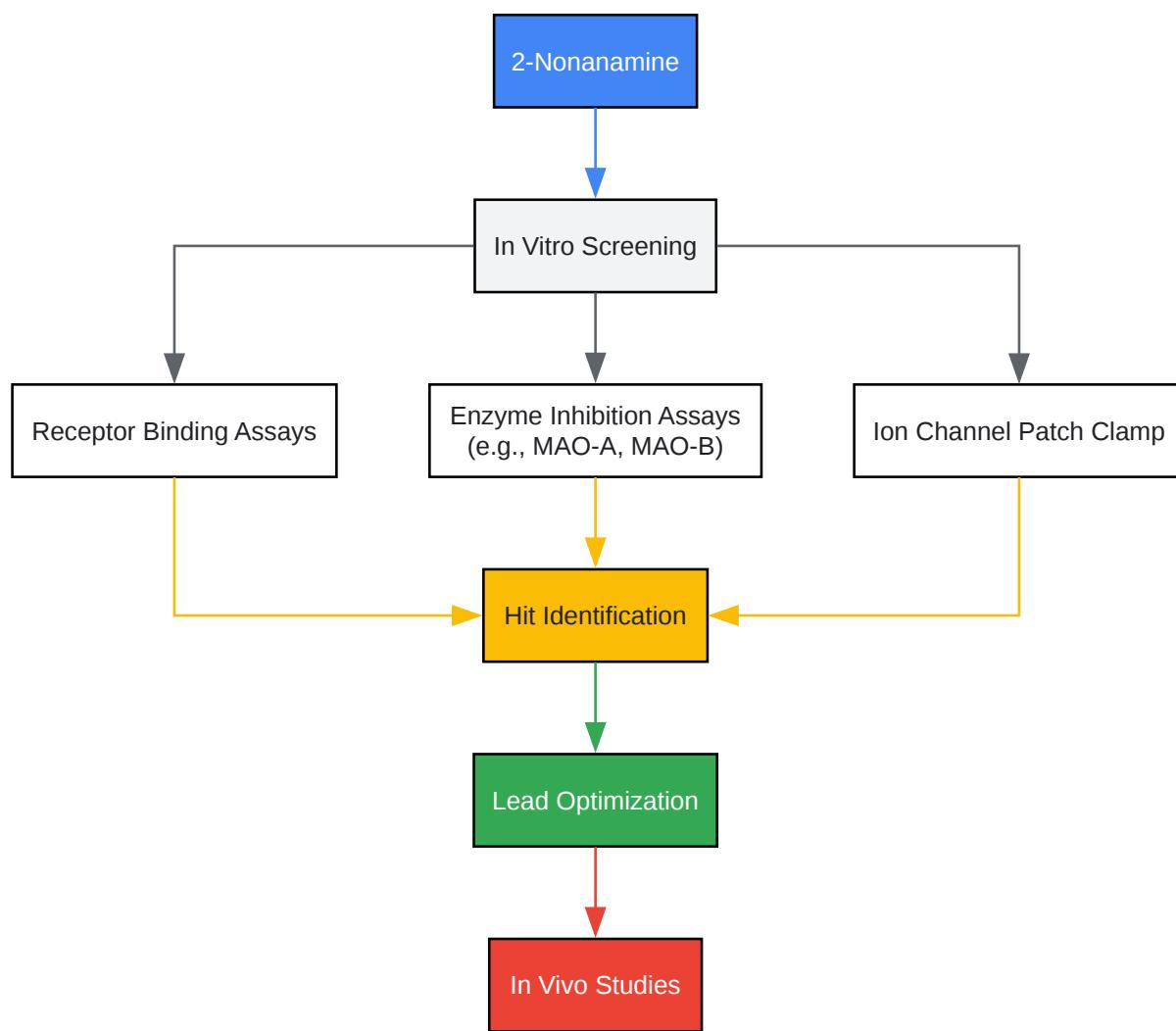
Signaling Pathways and Biological Interactions

Currently, there is a lack of specific information in the public domain literature detailing the involvement of **2-Nonanamine** in specific biological signaling pathways. However, as a primary aliphatic amine, it has the potential to interact with various biological targets.

Potential Interactions (Hypothetical):

- Receptor Binding: The amine group can act as a hydrogen bond donor and acceptor, and the alkyl chain can participate in hydrophobic interactions. These features could allow it to bind to receptors that recognize endogenous amines or have hydrophobic binding pockets.
- Enzyme Inhibition: It could potentially act as a substrate or inhibitor for enzymes that metabolize amines, such as monoamine oxidases (MAOs), although this would require experimental verification.
- Ion Channel Modulation: The protonated form of **2-Nonanamine** could interact with ion channels in a manner similar to other charged amine-containing molecules.

The diagram below illustrates a logical workflow for screening **2-Nonanamine** for potential biological activity.



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Workflow for biological screening of **2-Nonanamine**.

Conclusion

This technical guide consolidates the available physicochemical data for **2-Nonanamine** and provides a framework for its further investigation using theoretical, computational, and experimental methodologies. The outlined protocols for pKa determination, NMR-based structural elucidation, and GC-MS analysis are standard, robust methods for characterizing this and similar aliphatic amines. The proposed computational workflow offers a systematic approach to understanding its molecular properties and potential interactions. While specific biological roles for **2-Nonanamine** are yet to be defined, the provided screening workflow presents a logical path for exploring its potential in drug discovery and development. This guide

serves as a valuable starting point for researchers and scientists, enabling a more directed and efficient investigation of **2-Nonanamine**.

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